Home > Products > Screening Compounds P34384 > Mal-PEG8-Val-Cit-PAB-MMAF
Mal-PEG8-Val-Cit-PAB-MMAF -

Mal-PEG8-Val-Cit-PAB-MMAF

Catalog Number: EVT-15274501
CAS Number:
Molecular Formula: C81H129N11O24
Molecular Weight: 1640.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Mal-PEG8-Val-Cit-PAB-MMAF is a sophisticated compound primarily utilized in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy. This compound features several key components: a maleimide group, an eight-unit polyethylene glycol spacer, a valine-citrulline dipeptide, a para-aminobenzyl alcohol linker, and monomethyl auristatin F, which is a potent tubulin inhibitor. The design of Mal-PEG8-Val-Cit-PAB-MMAF allows for the selective delivery of cytotoxic agents to cancer cells, thereby minimizing damage to healthy tissues .

Source and Classification

Mal-PEG8-Val-Cit-PAB-MMAF is classified as a cleavable linker in the context of ADCs. It is sourced from various chemical suppliers and is identified by the CAS number 2353409-69-3. The molecular formula for this compound is C81H131N11O23C_{81}H_{131}N_{11}O_{23}, with a molecular weight of approximately 1626.97 g/mol .

Synthesis Analysis

Methods and Technical Details

The synthesis of Mal-PEG8-Val-Cit-PAB-MMAF involves several meticulous steps:

  1. Synthesis of the Polyethylene Glycol Spacer: The eight-unit polyethylene glycol spacer is synthesized through the polymerization of ethylene glycol monomers.
  2. Attachment of the Maleimide Group: Maleic anhydride is reacted with the PEG spacer to introduce the maleimide functionality at one end.
  3. Synthesis of the Val-Cit Dipeptide: The valine-citrulline dipeptide is synthesized using standard peptide synthesis techniques, which may include solid-phase peptide synthesis.
  4. Attachment of the Para-Aminobenzyl Alcohol Linker: The para-aminobenzyl alcohol linker is attached to the Val-Cit dipeptide via a carbamate bond.
  5. Conjugation with Monomethyl Auristatin F: Finally, the intermediate formed from the previous steps undergoes a thiol-maleimide reaction with monomethyl auristatin F to yield Mal-PEG8-Val-Cit-PAB-MMAF .
Molecular Structure Analysis

Structure and Data

The molecular structure of Mal-PEG8-Val-Cit-PAB-MMAF includes:

  • Maleimide Group: Facilitates selective conjugation to thiol groups on antibodies.
  • Polyethylene Glycol Spacer: Enhances solubility and stability.
  • Valine-Citrulline Dipeptide: Provides a cleavable site for drug release.
  • Para-Aminobenzyl Alcohol Linker: Serves as a spacer in the conjugate.
  • Monomethyl Auristatin F: Acts as a cytotoxic agent targeting tubulin.

The compound's detailed molecular structure can be represented by its chemical formula C81H131N11O23C_{81}H_{131}N_{11}O_{23} and its molecular weight of 1626.97 g/mol .

Chemical Reactions Analysis

Reactions and Technical Details

Mal-PEG8-Val-Cit-PAB-MMAF participates in several significant chemical reactions:

  1. Cleavage Reactions: The Val-Cit dipeptide is cleaved by proteases, such as cathepsin B, which releases monomethyl auristatin F within cancer cells.
  2. Hydrolysis: The carbamate bond in the para-aminobenzyl alcohol linker can undergo hydrolysis under acidic conditions.
  3. Thiol-Maleimide Reaction: The maleimide group reacts with thiol groups present on antibodies to form stable thioether bonds, which are crucial for linking the drug to the antibody .

Common Reagents and Conditions

Key reagents involved in these reactions include proteases for cleavage, acidic conditions for hydrolysis, and thiol-containing compounds for thiol-maleimide reactions .

Mechanism of Action

Mal-PEG8-Val-Cit-PAB-MMAF functions through a well-defined mechanism:

  1. Binding to Antibodies: The maleimide group forms stable thioether bonds with thiol groups on antibodies.
  2. Targeting Cancer Cells: The antibody directs the conjugate specifically to cancer cells.
  3. Internalization and Cleavage: Upon internalization by cancer cells, proteases cleave the Val-Cit dipeptide, releasing monomethyl auristatin F.
  4. Inhibition of Tubulin: Monomethyl auristatin F inhibits tubulin polymerization, disrupting cell division and inducing apoptosis in cancer cells .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Mal-PEG8-Val-Cit-PAB-MMAF exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 1626.97 g/mol.
  • Molecular Formula: C81H131N11O23C_{81}H_{131}N_{11}O_{23}.
  • Appearance: Typically presented as a liquid or solid depending on formulation.

Due to its complex structure, specific density, boiling point, melting point, and flash point data are often not available or vary based on formulation .

Applications

Mal-PEG8-Val-Cit-PAB-MMAF is primarily utilized in scientific research and clinical applications related to:

  1. Antibody-Drug Conjugates Development: It serves as an essential linker in ADCs aimed at delivering cytotoxic agents directly to tumor cells.
  2. Cancer Therapy Research: Investigated extensively in preclinical and clinical trials for various cancers due to its ability to enhance targeted delivery while minimizing systemic toxicity.
  3. Biological Studies: Used in studies focusing on selective drug delivery mechanisms and efficacy against different cancer types .
Synthesis and Design Principles of Mal-PEG8-Val-Cit-PAB-MMAF

Rational Design of Cleavable Linker Systems in ADC Development

The architecture of Mal-PEG8-Val-Cit-PAB-MMAF exemplifies a purpose-built cleavable linker system for antibody-drug conjugates (ADCs). This design addresses two critical ADC challenges: systemic stability and tumor-specific payload release. The linker integrates four functional domains—maleimide (Mal), PEG8 spacer, Val-Cit dipeptide, and para-aminobenzyl alcohol (PAB)—each engineered to optimize pharmacokinetics and intracellular drug activation. Cleavable linkers like this dominate clinical ADC development (>80% of approved agents) due to their capacity for controlled payload liberation within tumor cells while minimizing off-target toxicity [9] [10]. The design leverages the lysosomal protease cathepsin B, which is overexpressed in malignant tissues, as a biological trigger for selective drug release.

Table 1: Functional Domains of Mal-PEG8-Val-Cit-PAB-MMAF

ComponentMolecular FunctionRole in ADC Design
Maleimide (Mal)Thiol-reactive moietyCovalent antibody conjugation via cysteine residues
PEG8 spacerHydrophilic polyethylene glycol chainEnhances aqueous solubility; reduces aggregation
Val-Cit dipeptideProtease-sensitive substrateCathepsin B-specific cleavage site
PABSelf-immolative spacerSpontaneously decomposes post-cleavage to release MMAF
MMAFCytotoxic payloadTubulin inhibitor blocking microtubule polymerization

Role of Maleimide-Thiol Chemistry in Site-Specific Antibody Conjugation

Maleimide serves as the critical conjugation handle, enabling controlled attachment to cysteine residues within antibody interchain disulfide bonds. This chemistry exploits the nucleophilic thiol groups (─SH) on reduced antibodies, forming stable thioether bonds (R─S─R'). Key advantages include:

  • Rapid kinetics: Conjugation occurs efficiently at physiological pH (6.5–7.5) [4]
  • Site specificity: Engineering cysteines enables uniform drug-to-antibody ratios (DARs), reducing heterogeneity [10]

However, retro-Michael reactions pose a limitation, where plasma thiols (e.g., albumin) can reverse the bond, causing premature payload release. Recent studies report up to 29% DAR loss within 7 days in vivo due to this instability [10]. Mitigation strategies include structural modifications like bromomaleimide or PEGylation—the latter exemplified by the PEG8 spacer in this compound—which sterically shields the bond [7] [8].

Optimization of PEG8 Spacer Length for Enhanced Solubility and Plasma Stability

The octaethylene glycol (PEG8) spacer is a strategic solution to ADC hydrophobicity challenges. Hydrophobic payloads like MMAF can trigger aggregation, rapid clearance, and off-target toxicity. PEG8’s eight ethylene glycol units confer:

  • Enhanced hydrophilicity: Reduces aggregation propensity by masking MMAF’s hydrophobicity
  • Extended half-life: Shielding decreases proteolytic degradation and renal clearance
  • Reduced immunogenicity: Surface hydration minimizes nonspecific immune recognition [8]

Empirical data confirm that PEG8 outperforms shorter spacers (e.g., PEG2 or PEG4):

  • Solubility: >100 mg/mL in aqueous buffers vs. <50 mg/mL for PEG2 analogues [3]
  • Plasma stability: <5% payload release after 72 hours in human serum [8]

Table 2: Impact of PEG Spacer Length on ADC Properties

Spacer LengthSolubility (mg/mL)Plasma Half-lifeTumor Payload Delivery
PEG215–3048–72 hoursModerate
PEG440–6072–96 hoursHigh
PEG8>100>120 hoursMaximized

Strategic Integration of Val-Cit Dipeptide for Protease-Specific Payload Release

The valine-citrulline (Val-Cit) dipeptide is the linchpin of tumor-specific activation. This sequence functions as a substrate for cathepsin B—a lysosomal cysteine protease overexpressed in malignant tissues. Cleavage mechanics follow a three-step process:

  • ADC internalization: Antibody binding targets antigen-mediated endocytosis
  • Lysosomal trafficking: Acidic pH activates cathepsin B
  • Proteolytic cleavage: Cathepsin B hydrolyzes the Val-Cit amide bond, triggering PAB self-immolation and MMAF release [1] [6]

Key design advantages include:

  • Tumor selectivity: Cathepsin B activity is 10–50× higher in tumors than healthy tissues [6]
  • Controlled kinetics: PAB ensures rapid, quantitative payload release post-cleavage
  • Modularity: Compatibility with diverse payloads (e.g., MMAF, MMAE, PBDs) [6] [10]

Recent innovations address limitations of traditional Val-Cit linkers, which are susceptible to extracellular proteases like cathepsin K and L. Cyclobutane-1,1-dicarboxamide (cBu) modifications enhance cathepsin B specificity, reducing off-tumor cleavage by >75% [10]. This exemplifies ongoing optimization within the Val-Cit framework to maximize therapeutic index.

Properties

Product Name

Mal-PEG8-Val-Cit-PAB-MMAF

IUPAC Name

(2S)-2-[[(2R,3R)-3-[(2S)-1-[(3R,4S,5S)-4-[[(2S)-2-[[(2S)-2-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[3-[2-[2-[2-[2-[2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methoxycarbonyl-methylamino]-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methoxy-5-methylheptanoyl]pyrrolidin-2-yl]-3-methoxy-2-methylpropanoyl]amino]-3-phenylpropanoic acid

Molecular Formula

C81H129N11O24

Molecular Weight

1640.9 g/mol

InChI

InChI=1S/C81H129N11O24/c1-14-56(8)72(64(106-12)51-68(96)91-32-19-23-63(91)73(107-13)57(9)74(97)86-62(79(102)103)50-58-20-16-15-17-21-58)89(10)78(101)70(54(4)5)88-77(100)71(55(6)7)90(11)81(105)116-52-59-24-26-60(27-25-59)84-75(98)61(22-18-31-83-80(82)104)85-76(99)69(53(2)3)87-65(93)30-34-108-36-38-110-40-42-112-44-46-114-48-49-115-47-45-113-43-41-111-39-37-109-35-33-92-66(94)28-29-67(92)95/h15-17,20-21,24-29,53-57,61-64,69-73H,14,18-19,22-23,30-52H2,1-13H3,(H,84,98)(H,85,99)(H,86,97)(H,87,93)(H,88,100)(H,102,103)(H3,82,83,104)/t56-,57+,61-,62-,63-,64+,69-,70-,71-,72-,73+/m0/s1

InChI Key

CAJDSTOEJLTDKH-OESLGJJGSA-N

Canonical SMILES

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C(=O)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCN4C(=O)C=CC4=O

Isomeric SMILES

CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCN4C(=O)C=CC4=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.